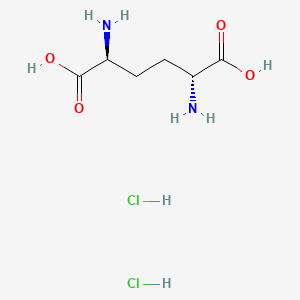
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is a diamino acid derivative that features two amino groups attached to a hexanedioic acid backbone. This compound is notable for its stereochemistry, with the (2R,5S) configuration indicating the specific spatial arrangement of its atoms. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride typically involves the use of specific starting materials and reagents under controlled conditionsThe reaction conditions often require careful temperature control and the use of solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as batch processing or continuous flow synthesis. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and recrystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxylic acid groups can produce alcohols .
Aplicaciones Científicas De Investigación
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition and receptor modulation.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
(2R,5S)-2,5-Diaminohexanoic acid: A similar compound without the dihydrochloride salt form.
(2R,5S)-2,5-Diammoniohexanoate: The conjugate acid form of (2R,5S)-2,5-Diaminohexanoic acid.
Uniqueness
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to its analogs .
Propiedades
Número CAS |
213686-09-0 |
|---|---|
Fórmula molecular |
C6H13ClN2O4 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
(2S,5R)-2,5-diaminohexanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O4.ClH/c7-3(5(9)10)1-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4+; |
Clave InChI |
XIZDISSKXQKPPY-HKTIBRIUSA-N |
SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)[C@H](C(=O)O)N.Cl |
SMILES canónico |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl |
Sinónimos |
(2R,5S)-2,5-Diaminohexanedioicaciddihydrochloride; 213686-09-0; AKOS015911730; AK-34085; FT-0647501; (5R,2S)-2,5-Diaminoadipicaciddihydrochloride; I14-37360 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















